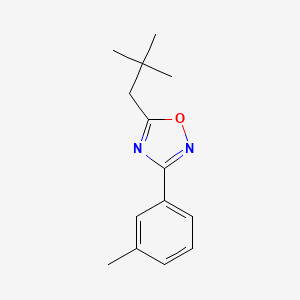
2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile, also known as BIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BIA is a small molecule that belongs to the class of benzimidazole derivatives, which are known to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may prevent cancer cell invasion and metastasis.
实验室实验的优点和局限性
2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile has several advantages as a research tool, including its small size, easy synthesis, and diverse biological activities. However, there are also some limitations to its use, including its potential toxicity and instability under certain conditions. Researchers must take these factors into consideration when designing experiments involving this compound.
未来方向
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of this compound as a tool for studying cellular pathways and enzymes involved in disease processes. Additionally, the synthesis of this compound analogs with improved biological activities and pharmacokinetic properties is an area of ongoing research.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its diverse biological activities and easy synthesis make it an attractive research tool for studying cellular pathways and disease processes. However, researchers must be aware of its potential limitations and take appropriate precautions when working with this compound. Ongoing research in this area may lead to the development of new drugs and therapies for the treatment of cancer and viral infections.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile can be achieved through a multi-step process involving several chemical reactions. One of the commonly used methods involves the condensation of 2-aminobenzimidazole and 3-iodophenylacetonitrile in the presence of a suitable catalyst, such as copper iodide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBHYNUOBAVDQ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)


![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)